2-(4-Fluoronaphthalen-1-yl)acetonitrile
Overview
Description
2-(4-Fluoronaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8FN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4th position and an acetonitrile group is attached to the 1st position of the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Reaction with Acetonitrile: The 4-fluoronaphthalene undergoes a reaction with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoronaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents
Major Products Formed
Scientific Research Applications
2-(4-Fluoronaphthalen-1-yl)acetonitrile has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological systems and its potential as a bioactive compound .
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloronaphthalen-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromonaphthalen-1-yl)acetonitrile: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylnaphthalen-1-yl)acetonitrile: Similar structure but with a methyl group instead of fluorine
Uniqueness
2-(4-Fluoronaphthalen-1-yl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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